![molecular formula C13H8Cl2N2O2 B2750834 [(Z)-(2,6-dichloropyridin-4-yl)methylideneamino] benzoate CAS No. 287917-88-8](/img/structure/B2750834.png)
[(Z)-(2,6-dichloropyridin-4-yl)methylideneamino] benzoate
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Description
Benzoate is a common component in various compounds and is often used as a food preservative . Dichloropyridinyl compounds are used in the synthesis of various organic compounds .
Synthesis Analysis
The synthesis of benzoate compounds often involves the acylation of alcohols with benzoyl chloride . Dichloropyridinyl compounds can be synthesized through various methods, including the oxidation of dichloropyridine .Molecular Structure Analysis
The molecular structure of these compounds can be analyzed using techniques such as X-ray diffraction . The structure is often determined by the arrangement and types of bonds between the atoms in the compound .Chemical Reactions Analysis
Benzoate compounds can undergo various chemical reactions, including esterification . Dichloropyridinyl compounds can participate in reactions such as nitration and reduction .Physical And Chemical Properties Analysis
The physical and chemical properties of these compounds can be determined using various analytical techniques. These properties may include melting point, boiling point, solubility, and reactivity .Mechanism of Action
Safety and Hazards
properties
IUPAC Name |
[(Z)-(2,6-dichloropyridin-4-yl)methylideneamino] benzoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H8Cl2N2O2/c14-11-6-9(7-12(15)17-11)8-16-19-13(18)10-4-2-1-3-5-10/h1-8H/b16-8- |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YFCFHXCAFCBTLM-PXNMLYILSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)ON=CC2=CC(=NC(=C2)Cl)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)C(=O)O/N=C\C2=CC(=NC(=C2)Cl)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H8Cl2N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.12 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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